Acide 3-hydroxyaspartique

Vue d'ensemble

Description

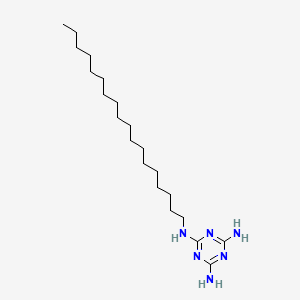

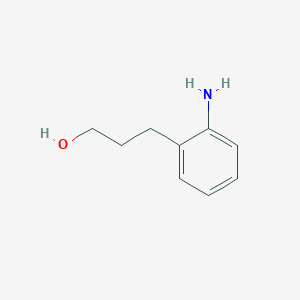

3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid which has been hydroxylated at position-3 . It is found both in the free form and as peptide constituents in various microorganisms and fungi . The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 .

Synthesis Analysis

The synthesis of 3-Hydroxyaspartic acid involves an asymmetric synthetic route to a strategically protected 3-hydroxyaspartic acid derivative in enantiopure form . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate .Molecular Structure Analysis

3-Hydroxyaspartic acid contains two chiral centers, similar to proteinogenic isoleucine and threonine . As such, it can exist in 4 stereoisomers . The molecular weight of 3-Hydroxyaspartic acid is 149.102 Da .Chemical Reactions Analysis

The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . Hydroxylase conspicuously increases the variety of amino acid derivatives .Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxyaspartic acid is C4H7NO5 . The average mass is 149.102 Da and the monoisotopic mass is 149.032425 Da .Applications De Recherche Scientifique

Synthèse asymétrique en chimie organique

Acide 3-hydroxyaspartique : est un précieux bloc de construction chiral en synthèse organique. Des chercheurs ont développé des voies de synthèse asymétriques pour produire des dérivés énantiomères purs de ce composé . Ces dérivés sont essentiels pour créer des molécules complexes avec des configurations spatiales spécifiques, importantes dans le développement de médicaments et d'autres domaines de la chimie.

Biocatalyse et ingénierie enzymatique

Le rôle du composé dans la biocatalyse est important en raison de son implication dans les réactions catalysées par les enzymes. Il sert de substrat pour diverses enzymes hydroxylases, utilisées dans l'hydroxylation des acides aminés—une réaction essentielle pour la biosynthèse de nombreux produits pharmaceutiques . Les progrès de l'ingénierie des protéines ont permis l'utilisation de l'this compound dans la conception de voies enzymatiques plus efficaces.

Industrie pharmaceutique

Dans le secteur pharmaceutique, l'this compound est utilisé pour synthétiser des agents antiviraux, antifongiques, antibactériens et anticancéreux . Son groupe hydroxyle en fait un précurseur polyvalent pour développer des principes actifs avec des profils d'efficacité et de sécurité améliorés.

Industries alimentaire et cosmétique

Ce dérivé d'acide aminé trouve des applications dans les industries alimentaire et cosmétique en raison de son activité biologique. Il peut être utilisé pour améliorer la valeur nutritionnelle des produits alimentaires ou comme additif dans les formulations cosmétiques pour améliorer la santé de la peau .

Développement d'antibiotiques

L'this compound : est un composant de certains antibiotiques, tels que la ramoplanine, un antibiotique glycolipodepsipeptide. Il contribue au mécanisme d'action de l'antibiotique, qui implique la perturbation de la synthèse de la paroi cellulaire bactérienne .

Recherche sur les facteurs de coagulation

Il a été identifié dans les domaines EGF-like des protéines plasmatiques de coagulation dépendantes de la vitamine K, y compris la protéine C . Cela suggère son rôle potentiel dans l'étude des troubles de la coagulation sanguine et le développement d'agents thérapeutiques associés.

Mécanisme D'action

Target of Action

3-Hydroxyaspartic acid, also known as beta-hydroxyaspartic acid, is a derivative of aspartic acid which has been hydroxylated at position-3 . The primary targets of 3-Hydroxyaspartic acid are proteins that contain EGF-like domains, such as Vitamin K-dependent coagulation plasma proteins including protein C . These proteins play a crucial role in the blood coagulation process .

Mode of Action

The mode of action of 3-Hydroxyaspartic acid involves its incorporation into these proteins as the Hya amino acid residue . This incorporation can influence the function of these proteins, potentially altering their activity and the biological processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxyaspartic acid are primarily those involving the proteins it targets. For instance, by being incorporated into Vitamin K-dependent coagulation plasma proteins, 3-Hydroxyaspartic acid may influence the blood coagulation process . The downstream effects of this can include changes in blood clotting, which could have significant implications for health and disease .

Result of Action

The molecular and cellular effects of 3-Hydroxyaspartic acid’s action are largely dependent on the specific proteins it targets and the biological processes those proteins are involved in. For example, if it targets and is incorporated into a protein involved in blood coagulation, the result could be a change in the body’s blood clotting ability .

Safety and Hazards

When handling 3-Hydroxyaspartic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

Analyse Biochimique

Biochemical Properties

3-Hydroxyaspartic acid plays a crucial role in biochemical reactions, particularly in the context of protein modification. It is often found in epidermal growth factor-like domains of proteins, such as Vitamin K-dependent coagulation plasma proteins, including protein C . The hydroxylation of aspartic acid to form 3-hydroxyaspartic acid is catalyzed by specific hydroxylase enzymes. This modification can influence the protein’s function and interactions with other biomolecules. For instance, 3-hydroxyaspartic acid is a part of the siderophore ornibactin, which is involved in iron transport in certain bacteria .

Cellular Effects

3-Hydroxyaspartic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes and proteins involved in these pathways. For example, the presence of 3-hydroxyaspartic acid in proteins can affect their binding affinity and interaction with other cellular components, thereby modulating signal transduction and metabolic processes .

Molecular Mechanism

At the molecular level, 3-Hydroxyaspartic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The hydroxyl group in 3-hydroxyaspartic acid can form hydrogen bonds with other molecules, influencing the structure and function of proteins. This can lead to changes in gene expression and the activation or inhibition of various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyaspartic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 3-hydroxyaspartic acid can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to 3-hydroxyaspartic acid can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Hydroxyaspartic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage and disrupt normal physiological processes .

Metabolic Pathways

3-Hydroxyaspartic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For example, it is part of the metabolic pathway that includes the conversion of aspartic acid to other important biomolecules .

Transport and Distribution

Within cells and tissues, 3-Hydroxyaspartic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-hydroxyaspartic acid can affect its localization and function within the cell .

Subcellular Localization

The subcellular localization of 3-Hydroxyaspartic acid is crucial for its activity and function. It is often found in specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. Targeting signals and post-translational modifications can direct 3-hydroxyaspartic acid to these locations, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.